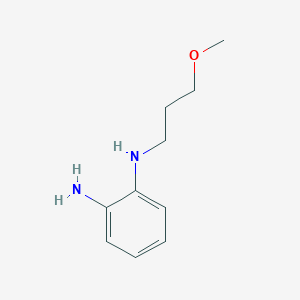

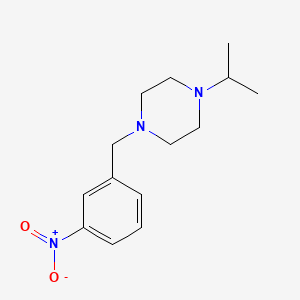

N1-(3-Methoxypropyl)benzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N1-(3-Methoxypropyl)benzene-1,2-diamine" is not directly mentioned in the provided papers. However, the papers do discuss various benzene-1,2-diamine derivatives and their properties, which can provide insights into the chemical behavior and characteristics that might be expected from "N1-(3-Methoxypropyl)benzene-1,2-diamine" .

Synthesis Analysis

The synthesis of benzene-1,2-diamine derivatives typically involves the use of readily available precursor materials and a common synthetic pathway. For example, a monosubstituted benzene-1,2-diamine building block was prepared from commercially available starting amines and nitrobenzene derivatives . This suggests that "N1-(3-Methoxypropyl)benzene-1,2-diamine" could potentially be synthesized through a similar approach, using appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzene-1,2-diamine derivatives is characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . These techniques help in determining the molecular structure and the position of substituents on the benzene ring. The presence of substituents can influence the molecular orientation and packing in the solid state, as seen in the case of other diamine derivatives .

Chemical Reactions Analysis

Benzene-1,2-diamine derivatives can participate in various

Scientific Research Applications

Aggregation-Induced Emission Enhancement

N1-(3-Methoxypropyl)benzene-1,2-diamine analogs have shown potential in fluorescence applications. A study on N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine demonstrated its interesting aggregation-induced emission enhancement (AIEE) characteristics. It exhibited weak fluorescence in aprotic solvents and strong emission in protic solvents. This behavior suggests potential applications in fluorescence sensing of volatile organic solvents (Wu et al., 2015).

Conducting Copolymers

The compound has been used in the synthesis and characterization of conducting copolymers. A study involving electrochemical copolymerizations of derivatives of N1-(3-Methoxypropyl)benzene-1,2-diamine with other components, like thiophene derivatives, showcased its role in the development of conducting materials. These copolymers have potential applications in various industrial processes (Turac et al., 2014).

Computational Studies and Antibacterial Activities

Computational studies and in silico analysis have been conducted on Schiff base derivatives of N1-(3-Methoxypropyl)benzene-1,2-diamine. These studies have revealed insights into their molecular structure and potential antibacterial activities. One of the compounds showed superior antibacterial activity compared to standard drugs, indicating its potential in medical applications (A. P, 2019).

Fluorescence Sensing Applications

In a study related to fluorescence-quenching chemosensors, derivatives of N1-(3-Methoxypropyl)benzene-1,2-diamine showed potential for dual recognition of Ni2+ and Cu2+ ions. This suggests its utility in developing sensitive and selective sensors for metal ion detection in environmental and biological samples (Pawar et al., 2015).

Synthesis of DNA Interacting Agents

Derivatives of N1-(3-Methoxypropyl)benzene-1,2-diamine have been utilized in the synthesis of DNA bis-intercalating agents. These compounds show promise in the field of medicinal chemistry, particularly in the development of novel therapeutics targeting DNA (Moloney et al., 2001).

Inhibitory Action in Cellular Processes

A study on a novel aromatic diamine compound, closely related to N1-(3-Methoxypropyl)benzene-1,2-diamine, demonstrated its inhibitory effect on nuclear translocation of NF-kappaB in macrophages. This indicates its potential use in controlling inflammatory responses and could have implications in the treatment of various diseases (Shin et al., 2004).

Corrosion Inhibition

Derivatives of N1-(3-Methoxypropyl)benzene-1,2-diamine have shown effectiveness as corrosion inhibitors. These compounds were evaluated for their corrosion inhibiting properties, showcasing their potential application in industries for protecting metals against corrosion (Singh & Quraishi, 2016).

Mechanism of Action

Safety and Hazards

properties

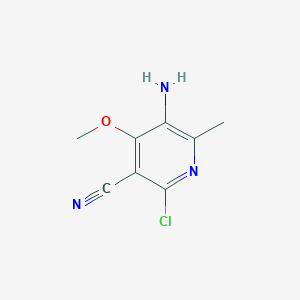

IUPAC Name |

2-N-(3-methoxypropyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-13-8-4-7-12-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPKXXKEAQPISZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-Methoxypropyl)benzene-1,2-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

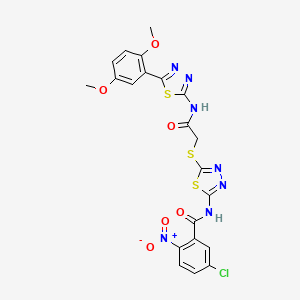

![2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide](/img/structure/B3019403.png)

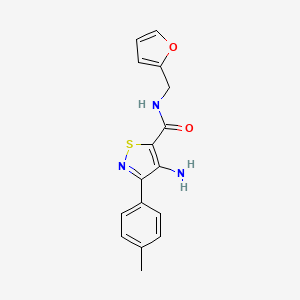

![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide](/img/structure/B3019404.png)

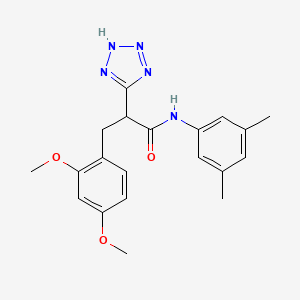

![2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3019415.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3019419.png)